Product packaging for Cerberoside(Cat. No.:CAS No. 11005-70-2)

Cerberoside

Cat. No.: B082585
CAS No.: 11005-70-2
M. Wt: 859 g/mol
InChI Key: QWNHCYWCKDKDMK-RCGKHZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Bioproduction

Cerberoside is naturally produced by plants belonging to the genus Cerbera, a member of the Apocynaceae family. The primary sources of this compound are the species Cerbera odollam, commonly known as the "suicide tree," and Cerbera manghas, or the sea mango. wikipedia.orgnih.gov These plants are typically found in coastal and mangrove habitats in South and Southeast Asia, northern Australia, and Polynesia. sci-hub.seias.ac.in

The entire plant is toxic, but the highest concentrations of this compound and other related cardiac glycosides, such as cerberin (B1668401), neriifolin, and thevetin (B85951), are found in the fruits and seeds. ha.org.hkescholarship.orgtjnpr.org The biosynthesis of these compounds is a complex process within the plant, resulting in a variety of structurally similar glycosides. The specific composition and concentration of these compounds can vary depending on the plant part and its developmental stage. tjnpr.org For instance, research on Cerbera manghas has identified numerous cardiac glycosides, flavonoids, and terpenoids, with the leaves, fruits, and seeds showing distinct phytochemical profiles. ias.ac.intjnpr.org

Plant SpeciesCommon Name(s)FamilyPrimary Location of this compound
Cerbera odollamSuicide Tree, Pong-pong, Othalanga MaramApocynaceaeFruits and Seeds
Cerbera manghasSea Mango, Monkey-appleApocynaceaeFruits and Seeds

Isolation Methodologies

The isolation of this compound from its plant matrix is a multi-step process involving extraction followed by purification. Given the polar nature of glycosides and the complexity of the crude plant extract, advanced chromatographic techniques are essential for obtaining the pure compound.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique particularly well-suited for the separation of polar compounds like cardiac glycosides. scispace.com Unlike conventional column chromatography, CCC uses no solid support matrix, which eliminates the risk of irreversible sample adsorption and degradation, ensuring high recovery of the target compounds. nih.govresearchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com

In the context of cardiac glycoside separation, a biphasic solvent system, typically composed of chloroform, methanol, and water in specific ratios, is employed. scispace.com The crude extract is dissolved in a mixture of the two phases and introduced into the CCC coil. One phase is held stationary by a centrifugal field while the mobile phase is pumped through it. Compounds separate based on their partition coefficients (K), with components more soluble in the mobile phase eluting faster. This method has proven effective for the preparative scale separation of various glycosides from complex natural product extracts. scispace.comnih.gov

For the comprehensive analysis and identification of cardiac glycosides in plant extracts, integrated systems combining high-resolution chromatography with mass spectrometry are invaluable. High-Performance Thin-Layer Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPTLC-Q-TOF MS/MS) is a powerful analytical tool for this purpose. mdpi.comnih.gov

The process begins with the separation of the extract's components on an HPTLC plate. The migration distance of the glycosides on the plate is related to their polarity and the number of sugar moieties attached. mdpi.com Following separation, the distinct bands on the TLC plate can be directly analyzed by mass spectrometry. Q-TOF MS/MS provides highly accurate mass measurements and fragmentation patterns of the compounds. mdpi.comnih.gov This allows for the precise identification of known cardiac glycosides like this compound and the characterization of new or unknown related structures within the extract. This integrated approach has been successfully applied to profile the complex cardenolide content in various plants from the Apocynaceae family. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O18 B082585 Cerberoside CAS No. 11005-70-2

Properties

CAS No.

11005-70-2

Molecular Formula

C42H66O18

Molecular Weight

859 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40-,41+,42-/m0/s1

InChI Key

QWNHCYWCKDKDMK-RCGKHZRRSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

Compound Reference Table

Structural Elucidation and Characterization of Cerberoside Cardiac Glycoside

Spectroscopic Analysis for Definitive Structure Assignment

Modern analytical techniques are indispensable for the precise structural elucidation of complex natural products like Cerberoside. Spectroscopic methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete structure of organic molecules. jofamericanscience.org For this compound, ¹H-NMR and ¹³C-NMR spectra provide critical data for assigning the protons and carbons of both the steroidal aglycone and the sugar moieties. jofamericanscience.org

In a study identifying compounds from Thevetia neriifolia, the ¹H-NMR spectrum of this compound (Thevetin B) showed characteristic signals for the steroid nucleus, including two methyl proton signals at δ 0.8 and 0.9 ppm, corresponding to the C18 and C19 methyl groups, respectively. jofamericanscience.org Signals distinctive of the cardenolide lactone ring are also observed. jofamericanscience.org Although detailed public data for the full NMR assignment of this compound is limited, analysis is typically achieved by comparing spectral data with that of known related cardiac glycosides and through advanced 2D-NMR experiments like COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations. jofamericanscience.orgmdpi.com

Table 1: Selected ¹H-NMR Spectroscopic Data for this compound (Thevetin B) and its Aglycone

CompoundAssignmentChemical Shift (δ ppm)SolventReference
This compound (Thevetin B)C18-CH₃0.8CD₃OD jofamericanscience.org
This compound (Thevetin B)C19-CH₃0.9CD₃OD jofamericanscience.org
Digitoxigenin (B1670572) (Aglycone)H181.05CD₃OD jofamericanscience.org
Digitoxigenin (Aglycone)H190.99CD₃OD jofamericanscience.org
Digitoxigenin (Aglycone)H226.15CD₃OD jofamericanscience.org
Digitoxigenin (Aglycone)H21α5.06CD₃OD jofamericanscience.org
Digitoxigenin (Aglycone)H21β4.67CD₃OD jofamericanscience.org

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization MS, Tandem MS, Fast Atom Bombardment MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and for sequencing the components of glycosides. nih.gov Techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS) are particularly effective. jofamericanscience.orgnih.gov

The molecular formula of this compound is C₄₂H₆₆O₁₈, corresponding to a molecular weight of approximately 859.0 g/mol . nih.gov In one analysis, FAB-MS in positive mode showed a molecular ion peak at m/z 858, confirming the molecular weight. jofamericanscience.org

Tandem MS (MS/MS) analysis is used to probe the structure by inducing fragmentation of the parent ion. nih.gov For cardiac glycosides, the fragmentation patterns typically involve the sequential loss of sugar units from the glycosidic chain. nih.govmdpi.com In a Q-TOF MS/MS analysis of this compound (Thevetin B) as a sodium adduct ([M+Na]⁺) at m/z 881.35, characteristic fragment ions were observed. mdpi.comnih.gov The fragmentation revealed the loss of glucose units and provided a mass for the entire trisaccharide chain, helping to confirm the sequence and composition of the glycone part. mdpi.comnih.gov

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (Thevetin B)

Precursor Ion [M+Na]⁺ (m/z)Fragment Ion (m/z)InterpretationReference
881.35719.26Loss of one glucose unit ([M − Glc + Na + H₂O]⁺) mdpi.comnih.gov
881.35557.17Loss of two glucose units ([M − 2Glc + Na + 2H₂O]⁺) mdpi.comnih.gov
881.35507.09Trisaccharide chain fragment ([D-Glc-D-Glc-L-Thev + Na − H₂O]⁺) mdpi.comnih.gov

Aglycone and Sugar Moiety Characterization

A glycoside is composed of a non-sugar part (aglycone) and a sugar part (glycone). wikipedia.org Characterizing these individual components is a key step in the structural elucidation of this compound. This is often achieved by chemical or enzymatic hydrolysis to cleave the glycosidic bonds, followed by analysis of the resulting products. mdpi.com

The aglycone of this compound is digitoxigenin. nih.govmdpi.comnih.gov Its identity can be confirmed through MS/MS fragmentation, where a fragment corresponding to the aglycone is observed after the loss of the entire sugar chain. nih.gov For example, in the analysis of related diglycosides, a fragment ion at m/z 397.17 represents the digitoxigenin sodium adduct. nih.gov The structure of the isolated aglycone can also be confirmed by comparing its spectroscopic data (NMR, MS) with an authentic standard. jofamericanscience.org

The sugar moiety (glycone) of this compound is a trisaccharide. nih.gov It consists of one unit of L-thevetose and two units of D-glucose. mdpi.com The specific structure has been identified as β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl. mdpi.com The characterization of the sugar chain involves hydrolysis to break it down into its constituent monosaccharides. These individual sugars are then identified using chromatographic techniques and by comparison with standards. The sequence and linkage points of the sugars are determined by detailed MS/MS fragmentation analysis and 2D-NMR studies. nih.govmdpi.com

Biosynthetic Pathways and Enzymology of Cerberoside Cardiac Glycoside

Precursor Compounds and Metabolic Routes

The biosynthesis of cerberoside, like other cardiac glycosides, originates from the terpenoid pathway. reddit.comimsc.res.in The steroidal core of the molecule is derived from phytosterol precursors. researchgate.net The metabolic journey begins with the cyclization of squalene, a triterpene, leading to the formation of sterols. From this point, cholesterol can be metabolized to pregnenolone, which serves as a crucial committed precursor for the synthesis of cardiac glycosides. researchgate.net

The aglycone, or non-sugar portion, of this compound is digitoxigenin (B1670572). mdpi.com This steroidal nucleus undergoes a series of modifications to form the final cardenolide structure. The full this compound molecule is a trioside, meaning it has a chain of three sugar units attached to the digitoxigenin core. niscpr.res.in Specifically, the sugar chain consists of two D-glucose molecules and one L-thevetose molecule. mdpi.com

During the isolation process, this compound, a trioside, can be partially hydrolyzed, losing two glucose molecules to yield neriifolin. niscpr.res.in Conversely, if enzymatic action is carefully prevented during extraction, a high yield of the trioside can be obtained. niscpr.res.in Studies of the cardiac glycoside profile in Thevetia thevetioides seeds have identified a series of related compounds, suggesting a stepwise biosynthetic pathway where different glycosides are precursors to others. For instance, Thevetin (B85951) C has been identified as a related triglycoside in these plants. mdpi.com

Table 1: Key Precursors in this compound Biosynthesis

Precursor Type Compound Name Role
Sterol Cholesterol Initial steroid precursor
Pregnane Pregnenolone Committed precursor for cardenolide synthesis researchgate.net
Aglycone Digitoxigenin The steroidal core of this compound mdpi.com
Monosaccharide L-thevetose A unique sugar component of the glycoside chain mdpi.com
Monosaccharide D-glucose A sugar component of the glycoside chain mdpi.com

| Glycoside | Thevetin C | A related triglycoside found in Thevetia species mdpi.com |

Glycosyltransferase Activity in Cardenolide Synthesis

The attachment of sugar residues to the aglycone is a critical step in the biosynthesis of this compound, as glycosylation significantly impacts the compound's biological activity. nih.gov This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of a sugar moiety from an activated sugar-nucleotide donor, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the hydroxyl group at the C-3 position of the steroid aglycone. wikipedia.orgnih.govpharmacy180.com

The synthesis of the trisaccharide chain of this compound occurs through the sequential action of specific glycosyltransferases. pharmacy180.com Each enzyme is specific for the sugar being added and the acceptor molecule. pharmacy180.com The process follows a "last on, first off" principle, where the last sugar added during synthesis is the first to be removed during degradation. pharmacy180.com The formation of the glycosidic bond catalyzed by glycosyltransferases typically results in an inversion of the stereochemistry from an α-linkage in the UDP-sugar to a β-linkage in the final glycoside. wikipedia.org

While the specific UGTs responsible for this compound synthesis have not been fully isolated and characterized, studies on other cardenolide-producing plants provide valuable models. For example, research on the wallflower (Erysimum cheiranthoides) has identified UGTs that glucosylate cardenolide pathway intermediates. nih.gov Similarly, the glycosyltransferase OleD from Streptomyces antibioticus has been engineered and studied for its ability to glycosylate a wide range of substrates, including cardenolide aglycones, demonstrating the potential for enzymatic engineering in producing novel glycosides. nih.govrsc.org In Thevetia, the enzyme thevetinase is known to be responsible for the hydrolysis of the glycosidic bonds, breaking down the complex glycoside into simpler forms. niscpr.res.in

Insights from Comparative Biosynthetic Studies in Plant Cell Cultures

Plant cell and tissue cultures are powerful tools for investigating the complex biosynthetic pathways of secondary metabolites like this compound. niscpr.res.inudca.edu.co Studies using cell suspension cultures of Thevetia peruviana have confirmed their ability to produce cardiac glycosides, including peruvoside (B190475) and thevetin B (this compound). udca.edu.cofrontiersin.org These in vitro systems allow for controlled experiments to elucidate metabolic routes and the regulation of biosynthesis.

Transcriptome analysis of T. peruviana cell cultures treated with elicitors like methyl jasmonate has provided significant insights. These studies revealed the upregulation of key genes involved in the biosynthesis of cardiac glycosides, including those in the upstream terpenoid and steroid pathways. frontiersin.org This highlights the coordinated regulation of the entire pathway in response to specific stimuli.

Comparative studies between the cell cultures of different cardenolide-producing plants, such as Thevetia neriifolia and Digitalis lanata, have revealed important differences in their metabolic capabilities. niscpr.res.in For instance, Thevetia cell cultures were observed to perform both glucosylation and deglucosylation, whereas Digitalis cultures were capable of specific hydroxylations (12β-hydroxylation) that Thevetia cultures could not perform. niscpr.res.in Furthermore, cell cultures tend to metabolize cardenolides that are native to the plant species more rapidly than foreign cardenolides. niscpr.res.in These findings underscore the high degree of specialization of the enzymatic machinery involved in cardenolide biosynthesis across different plant genera.

Molecular and Cellular Mechanisms of Action of Cerberoside Cardiac Glycoside in Preclinical Models

Interaction with Membrane Transport Proteins

Cerberoside, like other cardiac glycosides, is recognized for its ability to inhibit the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are vital for various cellular functions. The inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.

The Na+/K+-ATPase is composed of alpha and beta subunits. The alpha-subunit is the catalytic component and contains the binding site for cardiac glycosides. Different isoforms of the alpha-subunit exist, and their affinity for cardiac glycosides can vary. While specific studies on this compound's binding to different alpha-subunit isoforms are limited, the mechanism is expected to be similar to other well-studied cardiac glycosides like ouabain (B1677812) and digitoxin. These compounds bind to a specific site on the extracellular side of the alpha-subunit, stabilizing the enzyme in a phosphorylated conformation and thereby inhibiting its function.

Cellular Signaling Pathway Modulation

The consequences of Na+/K+-ATPase inhibition by this compound extend beyond simple ion gradient disruption, leading to the modulation of various intracellular signaling pathways that govern cell fate.

A significant body of research indicates that this compound and related cardiac glycosides can induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the mitochondrial (intrinsic) pathway of apoptosis. The disruption of ion homeostasis and the subsequent cellular stress can lead to the permeabilization of the outer mitochondrial membrane. This event triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In addition to inducing apoptosis, this compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process can prevent cell proliferation and can also be a prelude to apoptosis.

Studies with various cardiac glycosides have demonstrated their ability to cause cell cycle arrest at different phases. For instance, some cardiac glycosides have been reported to induce a G2/M phase arrest, preventing cells from entering mitosis. Others have been shown to cause an arrest in the G0/G1 phase, halting cell growth and division at an earlier stage. The specific phase of cell cycle arrest can depend on the cell type and the concentration of the cardiac glycoside used.

The apoptotic and cell cycle regulatory effects of this compound are underpinned by its ability to modulate the expression of key genes involved in these processes. The Bcl-2 family of proteins plays a central role in regulating the mitochondrial pathway of apoptosis. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax.

Cardiac glycosides have been shown to alter the balance between these opposing factions. They can downregulate the expression of anti-apoptotic proteins like Bcl-2, while simultaneously upregulating the expression of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio favors mitochondrial membrane permeabilization and the initiation of apoptosis.

Furthermore, the activation of caspases, a hallmark of apoptosis, is also reflected at the gene and protein expression levels. Increased expression and activity of caspase-3 and caspase-7 are commonly observed in cells treated with cardiac glycosides. A key substrate for these executioner caspases is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP by caspases is a well-established marker of apoptosis and serves to prevent DNA repair mechanisms from counteracting the apoptotic process.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention.

Emerging evidence suggests that cardiac glycosides, including by extension this compound, can negatively regulate the PI3K/AKT/mTOR pathway. The inhibition of Na+/K+-ATPase and the resulting downstream effects can lead to the suppression of AKT phosphorylation and activation. Since AKT is a central node in this pathway, its inhibition leads to the downstream inactivation of mTOR and its targets, which are crucial for protein synthesis and cell growth. By dampening the activity of this pro-survival pathway, this compound can further contribute to its anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation.

Cellular Phenotypic Responses (in vitro)

This compound, a cardiac glycoside, elicits a range of phenotypic responses in cancer cells in laboratory settings. These responses primarily include the inhibition of cell growth and the impairment of the cells' ability to move and invade surrounding tissues.

Antiproliferative Effects on Cancer Cell Lines (e.g., colon, breast, leukemia)

This compound and related cardiac glycosides have demonstrated significant antiproliferative activity against a variety of cancer cell lines. This effect is largely attributed to their ability to inhibit the Na+/K+-ATPase pump, a protein crucial for maintaining cellular ion balance. jddtonline.infonih.gov Inhibition of this pump disrupts normal cellular function and can trigger apoptosis, or programmed cell death. jddtonline.infomdpi.com

The antiproliferative effects of cerberin (B1668401), a compound isolated from Cerbera odollam, have been observed in several human cancer cell lines. researchgate.net Studies have shown its potent growth-inhibiting capabilities, with GI50 values (the concentration required to inhibit the growth of 50% of cells) of less than 90 nM. researchgate.net Furthermore, cerberin has been found to induce a G2/M cell cycle arrest, which is a common mechanism for halting cell proliferation, followed by time- and dose-dependent apoptosis. researchgate.net This apoptotic induction is supported by the observed cleavage of PARP and activation of caspases 3/7, along with the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1. researchgate.net

Research on various cancer cell lines has highlighted the broad-spectrum cytotoxic effects of compounds from the Cerbera genus. For instance, a novel cardenolide glycoside from C. odollam seeds showed cytotoxicity against oral human epidermoid carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cells. researchgate.net Similarly, extracts from Cerbera manghas have demonstrated antiproliferative properties against human colon cancer and endometrial adenocarcinoma cells. researchgate.net

The role of ceramide, a related sphingolipid, is also crucial in the context of cancer cell proliferation. nih.gov An imbalance in the cellular ratio of pro-apoptotic ceramide to pro-survival sphingosine-1-phosphate (S1P) is often observed in colon cancer. nih.gov Therapeutic strategies that increase intracellular ceramide levels, either through the use of ceramide analogs or by inhibiting enzymes that break it down (ceramidases), have been shown to induce apoptosis and inhibit tumor growth in colon cancer cells. nih.govnih.gov Specifically, the inhibition of neutral ceramidase (nCDase) has been found to increase ceramide levels, leading to decreased cell survival and increased apoptosis and autophagy in colon cancer cells, with minimal impact on noncancerous cells. nih.gov

In breast cancer, the accumulation of galactosylceramide, a glycosylated form of ceramide, has been linked to increased resistance to apoptosis. plos.orgmdpi.com This suggests that the balance of different ceramide metabolites plays a significant role in determining the fate of cancer cells.

The table below summarizes the antiproliferative effects of this compound and related compounds on various cancer cell lines.

Compound/ExtractCancer Cell Line(s)Observed Effects
Cerberin Human cancer cell linesPotent growth inhibition (GI50 < 90 nM), G2/M cell cycle arrest, induction of apoptosis. researchgate.net
Cardenolide Glycoside (C. odollam) KB (oral), BC (breast), NCI-H187 (lung)Cytotoxic effects. researchgate.net
Cerbera manghas Extract Colon cancer, endometrial adenocarcinomaAntiproliferative and antiestrogenic activities. researchgate.net
Ceramide Analogs/Ceramidase Inhibitors Colon cancer cellsInduction of apoptosis, inhibition of tumor growth. nih.gov
Neutral Ceramidase (nCDase) Inhibition Colon cancer cellsIncreased ceramide, decreased cell survival, increased apoptosis and autophagy. nih.gov

Inhibition of Cell Migration and Invasion

In addition to its antiproliferative effects, this compound and related compounds have been shown to inhibit the migration and invasion of cancer cells. These processes are fundamental to metastasis, the spread of cancer to other parts of the body.

Cerberin has been observed to inhibit the colony formation and migration of cancer cells. researchgate.net This suggests that it can interfere with the ability of cancer cells to move and establish new tumors.

The role of ceramides (B1148491) in cell migration and invasion is complex and appears to be dependent on the specific ceramide synthase (CERS) involved. For example, CERS2 has been shown to suppress tumor cell invasion in breast cancer. nih.gov Overexpression of CERS2 in the highly invasive MDA-MB-231 breast cancer cell line led to a reduction in the activity of V-ATPase and matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent invasion. nih.gov Conversely, knockdown of CERS2 in the less invasive MCF7 cell line resulted in increased V-ATPase and MMP activity, promoting invasion. nih.gov

In contrast, CERS6 has been linked to increased cell migration and metastasis in lung cancer. nih.gov Higher expression of CERS6 was associated with poor prognosis and lymph node metastasis. nih.gov Knockdown of CERS6 in lung cancer cells led to altered ceramide profiles and decreased cell migration and invasion. nih.gov

Furthermore, ceramide kinase (CerK), which converts ceramide to ceramide-1-phosphate (C1P), has been implicated in promoting migration and invasion in metastatic breast cancer cells. mdpi.com Higher levels of CerK expression and activity were correlated with increased migratory capacity. mdpi.com Inhibition of CerK, either genetically or pharmacologically, reduced migration and invasion, while its overexpression enhanced these processes. mdpi.com

Studies on other marine-derived compounds have also shed light on the inhibition of cancer cell migration. Frondoside A, a triterpenoid (B12794562) glycoside from the sea cucumber Cucumaria frondosa, has been shown to inhibit the migration and invasion of human estrogen receptor-negative MDA-MB-231 breast cancer cells. vliz.be Similarly, sulfated triterpene glycosides have demonstrated significant inhibition of adhesion and invasion of human hepatocellular liver carcinoma (HepG2) and human endothelial (ECV-304) cells. vliz.be

The table below summarizes the effects of this compound and related compounds on cancer cell migration and invasion.

Compound/FactorCancer Cell Line(s)Observed Effects
Cerberin Human cancer cell linesInhibition of colony formation and migration. researchgate.net
CERS2 Overexpression MDA-MB-231 (breast cancer)Reduced V-ATPase, MMP-2, and MMP-9 activity; suppressed invasion. nih.gov
CERS6 Knockdown Lung cancer cellsDecreased cell migration and invasion. nih.gov
Ceramide Kinase (CerK) Inhibition Metastatic breast cancer cellsReduced migration and invasion. mdpi.com
Frondoside A MDA-MB-231 (breast cancer)Inhibition of cell migration and invasion. vliz.be
Sulfated Triterpene Glycosides HepG2 (liver carcinoma), ECV-304 (endothelial)Inhibition of adhesion and invasion. vliz.be

Structure Activity Relationships Sar and Analog Design for Cerberoside Cardiac Glycoside

Systematic Chemical Modifications and Their Impact on Bioactivity

The biological activity of cardiac glycosides like cerberoside is highly sensitive to chemical changes in their structure. The molecule consists of three main parts: a steroid nucleus (the aglycone or genin), an unsaturated lactone ring at position C17, and a sugar moiety attached at position C3. Modifications to any of these regions can significantly alter the compound's bioactivity.

Research into the structure-activity relationships (SAR) of the broader cardenolide class, to which this compound belongs, has revealed several key principles. The steroid nucleus, with its specific cis-trans-cis fusion of the A/B, B/C, and C/D rings, is a critical feature. Studies have shown that the bioactivity of these compounds is sensitive to modifications in the C and D rings of this steroid core. nih.gov The presence and orientation of hydroxyl groups on the steroid frame also play a vital role.

Identification of Pharmacophore Elements for Target Interaction

The pharmacophore of a cardiac glycoside like this compound comprises the essential structural features required for its interaction with the Na+/K+-ATPase enzyme. Decades of research have elucidated these key elements:

The Steroid Nucleus : The rigid, polycyclic steroid core serves as the fundamental scaffold, correctly positioning the other functional groups for optimal binding to the enzyme.

The Unsaturated Lactone Ring : The α,β-unsaturated lactone ring attached at the C17β position is an indispensable feature for inhibitory activity. It is believed to be a key interaction site within the enzyme's binding pocket.

The C3 Sugar Moiety : The sugar residue(s) at the C3β position significantly impacts binding affinity. SAR studies on cardenolides indicate that substituent groups capable of acting as hydrogen bond acceptors at the C3 position are required for potent bioactivity. nih.gov This highlights the importance of the glycosidic linkage and the hydroxyl groups on the sugar for anchoring the molecule to its target.

The C14 Hydroxyl Group : A hydroxyl group at the C14β position is characteristic of most active cardiac glycosides and is considered another crucial element for binding and activity.

These elements collectively enable the specific and high-affinity binding of this compound to the Na+/K+-ATPase, leading to its inhibition and the subsequent cascade of events that produce its cardiotonic effect. nih.govfishersci.ca

Development of Synthetic and Semi-Synthetic Analogs

The development of synthetic and semi-synthetic analogs of natural cardiac glycosides is a key strategy for discovering new therapeutic agents with improved pharmacological profiles, such as enhanced efficacy and reduced toxicity. uni.lu This approach involves targeted chemical modifications of the natural product scaffold to probe the SAR and optimize its properties.

A wide array of semi-synthetic and synthetic analogs of cardiac glycosides has been created by introducing specific modifications to the isolated natural compounds. uni.lu These efforts aim to precisely define the structural elements essential for cardiotonic activity and to develop derivatives with a better therapeutic index. uni.lu For example, quantitative structure-activity relationship (QSAR) models have been developed for certain types of cardenolides to better predict how properties like lipophilicity and the capacity for hydrogen bonding influence their biological activity. nih.gov

Furthermore, biochemical transformations represent a promising avenue for creating novel analogs. The enzymatic biotransformation of peruvoside (B190475) and neriifolin, two cardiac glycosides closely related to this compound, has been shown to yield digoxin, a widely used clinical drug. uni.lu This demonstrates the potential of using enzymatic processes to generate valuable semi-synthetic analogs from abundant natural precursors. These synthetic and semi-synthetic strategies are vital for leveraging the potent biological activity of compounds like this compound to create safer and more effective medicines.

Comparative Research on Cerebrosides Glycosphingolipids and Their Biological Significance

Diversity of Cerebroside Structures from Marine Organisms and Fungi

The structural landscape of cerebrosides is vast, with significant diversity observed in organisms from different biological kingdoms. Marine invertebrates and fungi, in particular, are rich sources of novel cerebroside structures, distinct from those typically found in mammals. researchgate.netrsc.orgnih.gov

Cerebrosides from marine organisms, such as sea cucumbers and starfish, and those from various fungal species, exhibit remarkable structural conservation within their respective groups but also display unique modifications. nih.govresearchgate.netfrontiersin.org These variations often lie in the composition of the ceramide moiety, including the length and hydroxylation of the fatty acid chain and the structure of the sphingoid base, as well as the nature of the sugar headgroup. nih.govresearchgate.netresearchgate.net

Fatty Acid and Sphingoid Base Compositional Variations

The ceramide portion of cerebrosides shows considerable heterogeneity, which is a key determinant of their physical properties and biological functions.

In Marine Organisms: Cerebrosides isolated from echinoderms like starfish and sea cucumbers are characterized by a wide array of fatty acid and sphingoid base combinations. nih.gov

Fatty Acids: In many marine-derived cerebrosides, the fatty acids are long-chain (C22–C24) and often feature a hydroxyl group at the alpha-position ((2R)-2-hydroxy acids). nih.gov Both normal, iso-, and anteiso-branched chains are found. nih.gov However, shorter fatty acid chains (C14, C16, C18) and non-hydroxylated fatty acids have also been identified, particularly in sea cucumbers. nih.gov

Sphingoid Bases: Starfish cerebrosides frequently contain di- and tri-unsaturated sphingenine-type long-chain bases. nih.gov A notable example from the starfish Astropecten monacanthus is a phytosphingosine-type base. In contrast, sea cucumbers often possess sphingosine-type bases. nih.gov The sea cucumber Stichopus japonicus is a rich source of cerebrosides with odd-numbered carbon chain sphingoid bases, such as d17:1 and d19:2. nih.govacs.org

In Fungi: Fungal cerebrosides are structurally well-conserved and possess features that distinguish them from mammalian GSLs. frontiersin.orgscielo.br

Fatty Acids: The most common fatty acids are α-hydroxylated and typically have 16 or 18 carbon atoms (e.g., 2-hydroxyhexadecanoic acid). researchgate.netscielo.br However, some fungi can incorporate very-long-chain fatty acids (VLCFAs) up to 26 carbons long into their cerebrosides. scielo.brscielo.br

Sphingoid Bases: A hallmark of many fungal cerebrosides is the presence of a unique long-chain base: 9-methyl-4,8-sphingadienine. nih.govresearchgate.netscielo.br This structure, with its methyl branch and specific double bond positions, is a key characteristic. researchgate.net Some fungi, however, can also utilize phytosphingosine (B30862) as the sphingoid base. scielo.brscielo.br

Table 1: Examples of Fatty Acid and Sphingoid Base Variations in Marine and Fungal Cerebrosides

Organism Source Class Typical Fatty Acid Composition Typical Sphingoid Base Composition
Starfish Marine Long-chain (C22-C24) α-hydroxy acids Di- and tri-unsaturated sphingenine types
Sea Cucumber Marine Saturated and monounsaturated α-hydroxy acids; non-hydroxylated fatty acids Sphingosine-type, including odd-carbon chains (d17:1, d19:2)
Fungi Fungi α-hydroxy C16 or C18 fatty acids; some VLCFAs (C26) 9-methyl-4,8-sphingadienine; phytosphingosine

Monosaccharide and Oligosaccharide Variations

While cerebrosides are defined by a single sugar unit, the identity of this monosaccharide can vary, and more complex GSLs are built upon this foundation.

Monosaccharide Identity: The sugar moiety in cerebrosides is typically either glucose or galactose, attached via a β-glycosidic linkage to the ceramide. rsc.orgnih.gov Glucosylceramide (GlcCer) is the only cerebroside common to plants, fungi, and animals. nih.govwikipedia.org Galactosylceramide (GalCer) is found in fungi and animals but not typically in plants. rsc.orgnih.gov In both marine organisms and fungi, glucose is the more commonly found sugar. nih.govfrontiersin.org

Oligosaccharides: Cerebrosides serve as precursors for the synthesis of more complex GSLs, including those with oligosaccharide chains. creative-proteomics.com In fungi, for instance, the description of a ceramide dihexoside in Magnaporthe grisea suggests that the initial glucosylceramide can be further glycosylated, indicating pathways for oligosaccharide assembly. scielo.br Marine organisms, particularly echinoderms, are known for producing complex gangliosides, which are sialic acid-containing GSLs built upon a cerebroside foundation. researchgate.net These extended carbohydrate chains are crucial for mediating specific biological recognition events.

Biosynthesis and Metabolism of Cerebrosides (Glycosphingolipids)

The cellular levels of cerebrosides are maintained through a tightly regulated balance of synthesis (anabolism) and degradation (catabolism). These pathways involve a series of enzymatic reactions, and defects in these enzymes can lead to severe human diseases. ontosight.ai

Ceramide Pathway and Glycosyltransferases (e.g., Glucosylceramide Synthase)

The synthesis of all sphingolipids, including cerebrosides, begins with the formation of the ceramide backbone. scielo.br

Ceramide Synthesis: This process starts in the endoplasmic reticulum (ER) from the precursors serine and palmitoyl-CoA. biologists.com A series of reactions leads to the formation of sphinganine, which is then acylated by a ceramide synthase to produce dihydroceramide. A final desaturation step creates ceramide. scielo.br

Glycosylation: The key step in cerebroside biosynthesis is the addition of a sugar moiety to ceramide. This reaction is catalyzed by glycosyltransferases. capes.gov.br

Glucosylceramide Synthase (GCS): This enzyme catalyzes the transfer of glucose from a donor molecule (UDP-glucose) to ceramide, forming glucosylceramide (GlcCer). capes.gov.brnih.gov This is the first and rate-limiting step for the synthesis of most complex GSLs. researchgate.net The synthesis of GlcCer occurs on the cytosolic face of the Golgi apparatus. e-dmj.org

Galactosylceramide Synthase (GALC): This enzyme transfers galactose from UDP-galactose to ceramide to form galactosylceramide (GalCer). creative-proteomics.com This synthesis takes place in the lumen of the ER. wikipedia.org

These initial cerebrosides can then be transported to the Golgi apparatus for further glycosylation to form higher-order GSLs or transported to the plasma membrane where they become part of the lipid bilayer. preprints.org

Catabolism and Associated Enzymatic Defects (e.g., Krabbe's Disease, Gaucher's Disease)

The breakdown of cerebrosides is a stepwise process that occurs within the lysosomes, the cell's recycling center. wikipedia.orgontosight.ai Specific lysosomal hydrolase enzymes are responsible for cleaving the sugar units from the ceramide backbone.

Gaucher's Disease: This is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (also known as β-glucosidase). scispace.com This enzyme is responsible for hydrolyzing glucosylceramide into glucose and ceramide. ontosight.aiscispace.com In its absence, GlcCer accumulates, primarily within macrophages, leading to a range of symptoms affecting the spleen, liver, bones, and sometimes the nervous system. scispace.comnih.gov

Krabbe's Disease (Globoid Cell Leukodystrophy): This is a devastating neurological disorder resulting from a deficiency of the enzyme galactocerebrosidase (GALC). medscape.comnih.gov This enzyme is required to break down galactosylceramide, a crucial component of myelin, the protective sheath around nerve fibers. medscape.com The deficiency leads to the accumulation of GalCer and, more importantly, its toxic metabolite, psychosine (B1678307) (galactosylsphingosine). medscape.commedlineplus.gov The buildup of psychosine is highly cytotoxic to myelin-producing cells (oligodendrocytes), causing widespread demyelination and severe neurological degeneration. medscape.commedlineplus.gov The disease is characterized by the presence of "globoid cells," which are macrophages filled with undigested galactosylceramide. medlineplus.gov

Defects in the catabolism of other, more complex GSLs that are derived from cerebrosides also lead to severe diseases, such as Fabry's disease (accumulation of globotriaosylceramide) and metachromatic leukodystrophy (accumulation of sulfatides). wikipedia.orgnih.govresearchgate.net

Distinct Molecular Mechanisms of Action of Cerebrosides (Glycosphingolipids)

Glycosphingolipids, including the foundational cerebrosides, are not passive structural molecules. They actively participate in and modulate a wide range of cellular functions through several distinct mechanisms.

Modulation of Membrane Microdomains (Lipid Rafts): GSLs, along with cholesterol and sphingomyelin, are key organizers of specialized membrane microdomains known as lipid rafts. researchgate.net These platforms concentrate or exclude specific proteins, thereby regulating signal transduction pathways. biologists.com By clustering signaling molecules like G-protein coupled receptors and integrins, GSLs can modulate cellular responses to external stimuli. preprints.org The integrity and composition of these rafts are critical for processes like cell adhesion, motility, and communication. preprints.org

Direct Interaction with Receptors and Proteins: Some GSLs can directly interact with and modulate the activity of membrane proteins. A well-studied example, though involving a more complex GSL (a ganglioside), is the interaction of GM1 with the TrkA receptor, which enhances neuronal differentiation. researchgate.net This demonstrates the principle that the carbohydrate portions of GSLs can act as ligands for protein receptors.

Regulation of Gene Expression: GSLs can influence cellular function at the nuclear level. Evidence suggests that GSLs can be found at the nuclear lamina, where they may directly interact with chromatin and influence promoter activity, thereby altering gene expression patterns related to cell differentiation. researchgate.netbiologists.com

Role as Precursors to Bioactive Molecules: The metabolism of GSLs generates molecules with their own potent biological activities. For instance, ceramide, the precursor to cerebrosides, is a well-established signaling molecule that can induce apoptosis (programmed cell death). capes.gov.brresearchgate.net The enzyme glucosylceramide synthase (GCS), by converting ceramide to GlcCer, can therefore limit ceramide-induced apoptosis and promote cell survival. researchgate.net Conversely, the toxic accumulation of psychosine in Krabbe disease highlights how a metabolic byproduct of a GSL pathway can have profound pathological effects. nih.gov

Modulation of Immune Responses: GSLs on the cell surface are involved in modulating immune functions. They can interact with immune receptors, affecting processes such as phagocytosis, cytokine production, and antigen presentation. researchgate.net The unique GSL profiles on different cells can serve as markers for immune recognition.

Immunomodulatory Effects (e.g., NKT Cell Activation, Cytokine Modulation)

Glycosphingolipids are recognized as important modulators of the immune system. They can influence the activity of various immune cells and the subsequent immune responses.

NKT Cell Activation: Natural Killer T (NKT) cells are a specialized subset of T cells that recognize glycolipid antigens presented by the CD1d molecule. The activation of NKT cells can lead to the rapid production of a variety of cytokines, which in turn can influence both innate and adaptive immunity. Both foreign (microbial) and endogenous glycosphingolipids can act as antigens for NKT cells. For instance, glycosphingolipids from the bacterium Sphingomonas have been shown to activate NKT cells. The interaction between a GSL and the CD1d molecule is a critical step in this activation process. While α-galactosylceramide (α-GalCer) is a potent and well-studied NKT cell activator, other GSLs, including β-glycosphingolipids, also demonstrate immunomodulatory effects, sometimes inhibiting NKT cell proliferation without stimulating cytokine expression.

Cytokine Modulation: Upon activation by GSLs, NKT cells can secrete both Th1-type cytokines (e.g., IFN-γ) and Th2-type cytokines (e.g., IL-4). The specific cytokine profile can be influenced by the structure of the GSL. Beyond NKT cells, other GSLs can modulate cytokine responses in different immune cells. For example, the ganglioside GD1a has been shown to inhibit the production of pro-inflammatory cytokines in macrophages. In some contexts, glycosphingolipids can potentiate the induction of inflammatory markers.

Regulation of Cell Proliferation and Apoptosis (via distinct pathways from cardenolides)

Glycosphingolipids play a significant role in regulating cell growth, differentiation, and programmed cell death (apoptosis). Their effects are often mediated through complex signaling pathways that are distinct from those of cardenolides, which typically act by inhibiting the Na+/K+-ATPase pump.

Cell Proliferation: GSLs can influence cell proliferation by modulating the activity of growth factor receptors and downstream signaling pathways. For instance, lactosylceramide (B164483) has been shown to induce the proliferation of human aortic smooth muscle cells. The expression of certain GSLs is often altered during oncogenic transformation, suggesting their involvement in cancer cell proliferation.

Apoptosis: The role of GSLs in apoptosis is complex and can be pro-apoptotic or anti-apoptotic depending on the specific GSL and cellular context. Ceramide, the precursor of most GSLs, is a well-known pro-apoptotic molecule. Conversely, the glycosylation of ceramide to form glucosylceramide can inhibit apoptosis. Some gangliosides, a class of acidic GSLs, have been found to induce apoptosis. For example, an increase in ganglioside GD3 can trigger apoptosis by affecting mitochondrial function. The balance between ceramide and its glycosylated derivatives is therefore crucial in determining a cell's fate.

Role in Cell-Cell Interactions and Membrane Microdomains

Glycosphingolipids are key players in mediating interactions between cells and in the organization of the cell membrane.

Cell-Cell Interactions: The carbohydrate head groups of GSLs extend from the cell surface and can interact with complementary molecules on adjacent cells, a process known as trans recognition. These interactions are fundamental for cell adhesion, recognition, and communication. For example, GSLs are involved in the adhesion of leukocytes to endothelial cells during inflammation.

Membrane Microdomains: GSLs, along with cholesterol and sphingomyelin, tend to cluster together in the plasma membrane to form specialized, ordered structures known as lipid rafts or GSL-enriched microdomains (GEMs). These microdomains serve as platforms for the assembly of signaling molecules, effectively concentrating them to facilitate efficient signal transduction. By organizing signaling complexes, GSLs can modulate the activity of various membrane receptors and transporters.

Antimicrobial Activity

While more commonly known for their roles in mammalian cell biology, some glycosphingolipids and their derivatives have demonstrated antimicrobial properties. Research in this area is less extensive compared to their other biological functions. Sea cucumbers, for instance, are known to produce a variety of bioactive compounds, including cerebrosides, which contribute to their defense mechanisms and have been noted for potential antimicrobial effects. Glycosphingolipids can also act as receptors for microbial toxins and pathogens, facilitating their entry into host cells.

Advanced Analytical Techniques for Cerebroside (Glycosphingolipids) Profiling

The structural diversity and complexity of cerebrosides and other glycosphingolipids necessitate sophisticated analytical methods for their comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the primary technique for the detailed analysis of GSLs from various biological samples.

Methodology: This method involves the separation of different GSL species by liquid chromatography, often using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating polar carbohydrate head groups. The separated lipids are then introduced into a mass spectrometer for detection and structural characterization. Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ions, providing detailed structural information about both the carbohydrate moiety and the ceramide backbone (fatty acid and sphingoid base composition).

Applications: LC-MS/MS is used for both qualitative and quantitative analysis of GSLs, enabling the identification and measurement of hundreds of individual molecular species in a single run. This powerful technique is crucial for "glycosphingolipidomics," the large-scale study of GSLs, which helps in understanding their roles in health and disease.

Imaging Mass Spectrometry for Subcellular Localization and Distribution

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling.

Methodology: Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI

Q & A

Q. What methodologies are recommended for structural elucidation of Cerberoside?

To determine the molecular structure of this compound, employ a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for atomic-level resolution of functional groups and stereochemistry, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray Crystallography for 3D atomic arrangement. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities. Challenges include isolating high-purity samples and interpreting overlapping spectral signals .

Q. How can researchers optimize isolation and purification protocols for this compound from natural sources?

Use chromatographic techniques (e.g., HPLC, TLC) with polarity gradients to separate this compound from co-extracted compounds. Validate purity via melting point analysis and HPLC-UV. Consider solvent systems tailored to the compound’s solubility (e.g., methanol-water for glycosides). Document yield percentages and purity thresholds (e.g., ≥95%) to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Design cell-based assays (e.g., cytotoxicity using MTT assay) and enzyme inhibition studies (e.g., kinetic assays for target enzymes like kinases). Include positive and negative controls to minimize false positives. Use IC50 values to quantify potency, and validate findings with dose-response curves. Ensure biological replicates (n ≥ 3) for statistical robustness .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

Conduct accelerated stability studies by exposing the compound to stressors (pH extremes, heat, light). Monitor degradation via HPLC and quantify degradation products using calibration curves. Apply Arrhenius kinetics to predict shelf-life. Report conditions that induce instability (e.g., photodegradation in UV light) .

Q. What synthetic pathways are documented for this compound, and how can their efficiency be compared?

Review literature for total synthesis routes (e.g., glycosylation strategies for sugar moieties). Compare yields, reaction times, and enantiomeric excess (%ee) across methods. Use green chemistry metrics (e.g., E-factor) to evaluate environmental impact. Optimize steps with low atom economy or hazardous reagents .

Advanced Research Questions

Q. What methodologies address contradictions in reported bioactivity data for this compound?

Perform systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Conduct meta-analyses to quantify effect sizes across studies. Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled incubation times) to isolate variables. Publish negative results to reduce publication bias .

Q. How can researchers investigate this compound’s molecular interactions with target proteins?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For mechanistic insights, employ molecular docking simulations (e.g., AutoDock Vina) and validate predictions with site-directed mutagenesis . Cross-reference with cryo-EM or X-ray co-crystallography data for structural validation .

Q. What strategies resolve discrepancies in pharmacokinetic profiles of this compound across species?

Conduct allometric scaling to extrapolate data from animal models (e.g., rodents) to humans. Use PBPK modeling to account for interspecies differences in metabolism and tissue distribution. Validate with microdosing studies using LC-MS/MS for trace-level quantification. Address bioavailability issues via formulation optimization (e.g., nanoencapsulation) .

Q. How can synergistic effects between this compound and other bioactive compounds be systematically studied?

Apply combination index (CI) analysis (e.g., Chou-Talalay method) in cell-based assays. Use transcriptomics (RNA-seq) to identify pathway-level interactions. Test combinations in 3D cell cultures or organoids for physiological relevance. Statistically analyze interactions via ANOVA with post-hoc tests .

Q. What novel applications of this compound are being explored in disease models, and how are these studies designed?

Investigate therapeutic potential in patient-derived xenograft (PDX) models for oncology or induced pluripotent stem cell (iPSC)-derived models for neurodegeneration. Use longitudinal study designs with endpoints like tumor volume reduction or biomarker quantification (ELISA). Include sham-treated controls and blinded data analysis to minimize bias .

Methodological Tables for Reference

Research Aspect Key Metrics Tools/Techniques
Structural Elucidationδ (ppm) shifts, m/z valuesNMR, MS, X-ray Crystallography
Bioactivity ScreeningIC50, EC50, Ki valuesMTT assay, Enzyme kinetics
PharmacokineticsCmax, T1/2, AUCLC-MS/MS, PBPK modeling
Synergy StudiesCombination Index (CI)Chou-Talalay method, RNA-seq

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.